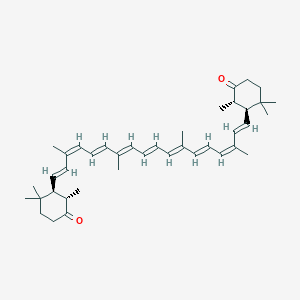

Cucumariaxanthin A

Description

Cucumariaxanthin A is a carotenoid predominantly found in sea cucumbers of the order Dendrochirotida, particularly Cucumaria japonica and related species . It is characterized by a 5,6,5′,6′-tetrahydro-β-carotene backbone with 9Z,9′Z configurations, distinguishing it from more common carotenoids like β-carotene or astaxanthin . Structurally, it has the molecular formula C40H56O2 and a molecular weight of 568.5 g/mol . This compound is extracted via supercritical CO2 techniques, yielding up to 56.1 mg per 100 g of dry weight in Cucumaria frondosa japonica, making it the most abundant carotenoid in this species .

Properties

Molecular Formula |

C40H56O2 |

|---|---|

Molecular Weight |

568.9 g/mol |

IUPAC Name |

(2S,3S)-2,4,4-trimethyl-3-[(1E,3Z,5E,7E,9E,11E,13E,15Z,17E)-3,7,12,16-tetramethyl-18-[(1S,6S)-2,2,6-trimethyl-5-oxocyclohexyl]octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclohexan-1-one |

InChI |

InChI=1S/C40H56O2/c1-29(17-13-19-31(3)21-23-35-33(5)37(41)25-27-39(35,7)8)15-11-12-16-30(2)18-14-20-32(4)22-24-36-34(6)38(42)26-28-40(36,9)10/h11-24,33-36H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19-,32-20-/t33-,34-,35-,36-/m0/s1 |

InChI Key |

PJYHZSCGWKQKPK-JOOUWJRPSA-N |

Isomeric SMILES |

C[C@@H]1C(=O)CCC([C@H]1/C=C/C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(/C=C/[C@@H]2C(CCC(=O)[C@H]2C)(C)C)\C)/C)\C)/C)(C)C |

Canonical SMILES |

CC1C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(C(=O)CCC2(C)C)C)C)C |

Synonyms |

5,6,5,6'-tetrahydro-beta,beta-caroten-4,4'-dione cucumariaxanthin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Q & A

Q. What methods are recommended for isolating and purifying Cucumariaxanthin A from marine sources?

this compound, a carotenoid derivative found in sea cucumbers (e.g., Cucumaria frondosa), requires sequential extraction and chromatography for isolation.

- Methodology :

- Extraction : Use acetone or methanol for initial tissue homogenization, followed by liquid-liquid partitioning with hexane to remove lipids .

- Purification : Employ open-column chromatography (silica gel or C18 reverse-phase) with gradient elution (e.g., hexane:acetone 8:2 to 4:6). Confirm purity via HPLC (C18 column, UV-Vis detection at 450 nm) .

- Validation : Compare retention times and spectral data (λmax ~470 nm) with authenticated standards .

- Extraction : Use acetone or methanol for initial tissue homogenization, followed by liquid-liquid partitioning with hexane to remove lipids .

Q. How can researchers confirm the structural identity of this compound?

Structural elucidation relies on spectroscopic and computational techniques:

Q. What are the primary challenges in quantifying this compound in biological matrices?

Matrix interference and isomerization are critical issues:

- Solutions :

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory reports on this compound’s antioxidant mechanisms?

Discrepancies in antioxidant activity (e.g., DPPH vs. ORAC assays) arise from assay-specific limitations:

- Experimental Design :

- Multi-Method Approach : Combine radical scavenging (DPPH), metal chelation (FRAP), and cellular ROS assays (e.g., H2O2-induced oxidative stress in HepG2 cells).

- Controls : Include α-tocopherol and Trolox as positive controls; assess membrane permeability via parallel artificial membrane permeability assay (PAMPA) .

- Statistical Analysis : Use multivariate ANOVA to identify assay-specific variables (e.g., pH, solvent polarity) influencing activity .

Q. What strategies are effective for studying this compound’s synergistic interactions with other carotenoids?

Synergy studies require rigorous dose-response and combinatorial models:

- Methodology :

- Isobolographic Analysis : Test fixed-ratio combinations (e.g., this compound:β-carotene 1:1 to 1:4) in antioxidant or anti-inflammatory assays.

- Mechanistic Validation : Use RNA-seq to identify pathways upregulated in combination treatments (e.g., Nrf2/ARE signaling) .

- Data Interpretation : Calculate combination index (CI) values via CompuSyn software; CI <1 indicates synergy .

Q. How can in vivo bioavailability studies for this compound be optimized?

Low oral bioavailability due to poor solubility and first-pass metabolism necessitates tailored approaches:

- Strategies :

- Formulation : Use nanoemulsions (e.g., Tween 80/lecithin) or cyclodextrin inclusion complexes.

- Pharmacokinetic Design : Conduct crossover studies in rodent models with plasma sampling (0–48 h). Quantify via LC-MS/MS with LOQ ≤1 ng/mL .

- Tissue Distribution : Use radiolabeled [14C]-Cucumariaxanthin A and autoradiography .

Methodological Considerations for Data Contradictions

Q. What analytical approaches validate the reproducibility of this compound’s bioactivity data?

- Reproducibility Framework :

- Blinded Replication : Independent labs replicate key experiments (e.g., anti-proliferative effects in HT-29 cells) using shared protocols .

- Meta-Analysis : Aggregate data from ≥5 studies; assess heterogeneity via I² statistics .

- Open Data : Share raw chromatograms, NMR FIDs, and cell viability curves in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.